3,4,4'-Trichlorobenzophenone

Description

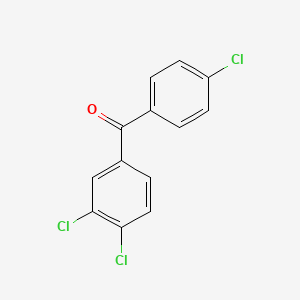

3,4,4'-Trichlorobenzophenone (CAS 33093-42-4) is a halogenated aromatic compound with the molecular formula C₁₃H₇Cl₃O and a molecular weight of 285.35 g/mol. It belongs to the benzophenone family, characterized by a ketone group bridging two substituted benzene rings.

Properties

IUPAC Name |

(4-chlorophenyl)-(3,4-dichlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl3O/c14-10-4-1-8(2-5-10)13(17)9-3-6-11(15)12(16)7-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGEYEANIOWFMGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC(=C(C=C2)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80343068 | |

| Record name | 3,4,4'-Trichlorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33093-42-4 | |

| Record name | 3,4,4'-Trichlorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,4’-Trichlorobenzophenone can be achieved through several methods. One common synthetic route involves the Friedel-Crafts acylation reaction. In this method, 3,4-dichlorobenzoyl chloride reacts with chlorobenzene in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction is typically carried out under anhydrous conditions and requires heating to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of 3,4,4’-Trichlorobenzophenone often involves large-scale Friedel-Crafts acylation reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

3,4,4’-Trichlorobenzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of 3,4,4’-trichlorobenzhydrol.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.

Major Products Formed

Oxidation: Formation of trichlorobenzoic acids.

Reduction: Formation of 3,4,4’-trichlorobenzhydrol.

Substitution: Formation of substituted benzophenone derivatives.

Scientific Research Applications

Photochemical Applications

3,4,4'-Trichlorobenzophenone is primarily utilized as a photoinitiator in polymer chemistry. It absorbs ultraviolet light and initiates polymerization processes in coatings and adhesives. This property is particularly valuable in the production of UV-cured inks and coatings that are used in printing and surface finishing.

Case Study: UV-Cured Coatings

- Objective : To evaluate the efficiency of this compound as a photoinitiator.

- Findings : Studies demonstrated that formulations containing this compound exhibited rapid curing times and enhanced film hardness compared to traditional photoinitiators. The optimal concentration was found to be around 2% by weight in the formulation.

Biological Activities

Research has indicated that this compound possesses various biological activities. It has been studied for its potential as an antimicrobial agent and its effects on cell viability.

Antimicrobial Properties

- Research Findings : In vitro studies showed that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 200 µg/mL depending on the bacterial strain tested.

Cell Viability Studies

- Objective : To assess cytotoxic effects on human cell lines.

- Results : The compound was found to induce apoptosis in certain cancer cell lines at higher concentrations (>100 µM), suggesting its potential use in cancer therapeutics.

Environmental Implications

The environmental fate of this compound has been a subject of investigation due to its persistence and potential toxicity in aquatic systems. Studies have shown that it can degrade into various byproducts upon exposure to sunlight and microbial action.

Environmental Persistence

- Study Findings : Field studies indicated that this compound can persist in water bodies for extended periods. Degradation products include chlorinated phenols which may pose ecological risks.

Risk Assessment

- Risk assessments conducted by environmental agencies suggest monitoring levels of this compound in surface waters due to its potential toxic effects on aquatic organisms.

Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Photoinitiator | Used in UV-cured coatings and inks | Enhances curing speed; improves hardness |

| Antimicrobial Agent | Active against various bacteria | MIC values between 50-200 µg/mL |

| Cytotoxicity | Induces apoptosis in cancer cell lines | Effective at concentrations >100 µM |

| Environmental Monitoring | Persistence in water; potential ecological risks | Degradation products may be toxic |

Mechanism of Action

The mechanism of action of 3,4,4’-Trichlorobenzophenone involves its interaction with molecular targets, such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, its antimicrobial activity may result from the disruption of microbial cell membranes or inhibition of essential enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The position and number of chlorine atoms significantly affect physical properties and applications. Below is a comparative analysis:

Key Observations:

- Thermal Stability: 4,4'-Dichlorobenzophenone exhibits higher thermal stability (mp 144–146°C, bp 353°C) due to symmetrical chlorine substitution, making it suitable for analytical standards .

- Biological Activity : The 3,4,4'-trichloro isomer’s chlorine arrangement enhances antimicrobial efficacy, likely due to optimized electron-withdrawing effects and molecular geometry .

- Environmental Persistence : Trichlorinated variants (e.g., trysben) resist degradation, necessitating advanced remediation methods like hydrodehalogenation using Raney alloys .

Functional Differences

- Analytical Utility: 4,4'-Dichlorobenzophenone’s stability and purity (>98%) make it ideal for calibrating instruments in food and environmental testing .

- Herbicidal vs. Antimicrobial Use : Trybsen (2,3,6-trichloro) was historically used in agriculture but phased out due to toxicity, whereas 3,4,4'-trichloro is optimized for healthcare applications .

- Synthetic Intermediates: Monochlorinated derivatives (e.g., 3-chlorobenzophenone) serve as precursors in pharmaceuticals and agrochemicals .

Biological Activity

3,4,4'-Trichlorobenzophenone (TCBP) is a chlorinated aromatic compound that has garnered attention due to its potential biological activities and implications in various fields, including toxicology and pharmacology. This article aims to provide a comprehensive overview of the biological activity of TCBP, supported by data tables, case studies, and detailed research findings.

- Chemical Formula : C13H8Cl3O

- Molecular Weight : 287.56 g/mol

- CAS Number : 104-30-5

1. Toxicological Profile

TCBP is primarily studied for its toxicological effects, particularly in aquatic organisms and mammals. The compound has been shown to exhibit endocrine-disrupting properties, affecting hormone levels and reproductive functions.

- Acute Toxicity : Studies indicate that TCBP has a low acute toxicity profile with varying LD50 values depending on the route of exposure. For instance:

- Oral LD50 in rats: approximately 500 mg/kg

- Dermal LD50 in rabbits: >2000 mg/kg

2. Endocrine Disruption

Research has demonstrated that TCBP can interfere with endocrine functions by mimicking or blocking hormone actions. A study found that exposure to TCBP resulted in altered levels of estrogen and testosterone in male rats, suggesting potential reproductive toxicity .

Case Study 1: Aquatic Toxicity

A study conducted on the effects of TCBP on fish species revealed significant mortality rates at concentrations above 10 µg/L. The study concluded that TCBP poses a threat to aquatic ecosystems due to its persistence and bioaccumulation potential .

Case Study 2: Human Health Implications

In a cohort study involving workers exposed to TCBP during manufacturing processes, researchers noted an increase in instances of skin irritation and respiratory issues. Long-term exposure was correlated with increased risks of developing chronic conditions such as asthma and dermatitis .

1. Metabolism and Bioavailability

TCBP is metabolized primarily in the liver through phase I reactions, leading to the formation of various metabolites that may exhibit different biological activities. The metabolic pathway involves oxidation and conjugation processes which enhance water solubility, facilitating excretion .

2. In Vitro Studies

In vitro assays have demonstrated that TCBP can induce apoptosis in human liver cells at concentrations above 50 µM. The mechanism appears to involve oxidative stress pathways leading to DNA damage .

Data Tables

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,4,4'-Trichlorobenzophenone, and how can reaction conditions be optimized to minimize byproducts?

- Methodological Answer : Halogen substitution and catalytic carbonylation are viable methods, adapted from fluorinated benzophenone synthesis (e.g., 4,4'-difluorobenzophenone) . Optimization involves adjusting catalyst loading (e.g., palladium-based catalysts) and reaction temperatures to control selectivity. Monitoring intermediates via thin-layer chromatography (TLC) or HPLC ensures purity. Steric hindrance from chlorine substituents may necessitate longer reaction times compared to fluorine analogs .

Q. Which spectroscopic techniques are most reliable for confirming the molecular structure of this compound?

- Methodological Answer : Combine NMR and NMR to identify aromatic proton environments and carbonyl groups. Chlorine’s electron-withdrawing effects cause distinct chemical shifts in NMR spectra. X-ray crystallography resolves ambiguities in bond angles and spatial arrangement, as demonstrated in sterically hindered fluorinated benzophenones . Mass spectrometry (MS) with electron ionization (EI) confirms molecular weight and fragmentation patterns .

Q. How can researchers assess the purity of this compound, and what analytical standards are recommended?

- Methodological Answer : Use gas chromatography (GC) or high-performance liquid chromatography (HPLC) with UV detection. Compare retention times to certified reference materials (CRMs) from PubChem or EPA DSSTox . For trace impurities, employ tandem mass spectrometry (LC-MS/MS) with isotopic labeling, as outlined in environmental pollutant analysis protocols .

Advanced Research Questions

Q. What computational methods are suitable for predicting the steric and electronic effects of chlorine substituents in this compound?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model steric strain and electron distribution. Compare results with X-ray crystallographic data to validate bond angles and torsion effects. Studies on fluorinated analogs show deviations up to 5° in bond angles due to steric crowding, which may be amplified in chlorinated derivatives .

Q. How can conflicting data on the reactivity of this compound in cross-coupling reactions be resolved?

- Methodological Answer : Replicate experiments under controlled conditions (e.g., inert atmosphere, anhydrous solvents). Use kinetic studies to differentiate between competing pathways (e.g., nucleophilic aromatic substitution vs. radical mechanisms). Contrast findings with structurally similar compounds (e.g., 2,2',4'-trichloroacetophenone) to identify substituent-specific trends .

Q. What strategies mitigate environmental persistence of this compound in toxicity studies?

- Methodological Answer : Evaluate biodegradation pathways using microbial consortia from contaminated sites. Monitor metabolites via GC-MS, as applied in polychlorinated biphenyl (PCB) degradation studies . Toxicity assessments should follow ATSDR guidelines, including acute/chronic exposure models and bioaccumulation assays in aquatic organisms .

Q. How do researchers address discrepancies in reported photostability data for chlorinated benzophenones?

- Methodological Answer : Standardize UV irradiation conditions (wavelength, intensity) and quantify degradation products via photolysis chambers. Compare results with oxybenzone derivatives, where methoxy groups enhance stability, whereas chlorine may accelerate photodegradation . Use quantum yield calculations to reconcile conflicting kinetics data .

Methodological Design & Data Analysis

Q. What experimental designs are recommended for studying the environmental fate of this compound in soil matrices?

- Methodological Answer : Conduct column leaching experiments with -labeled compound to track mobility. Pair with soil sorption coefficient () measurements using OECD Guideline 106. For data interpretation, apply fugacity models to predict partitioning between air, water, and soil phases, as validated in trichlorobenzene studies .

Q. How should systematic reviews on this compound prioritize databases to ensure comprehensive evidence synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.